molecular formula C14H13N3 B14867468 6-(3,4-Dimethylphenyl)-2-methylpyrimidine-4-carbonitrile

6-(3,4-Dimethylphenyl)-2-methylpyrimidine-4-carbonitrile

Cat. No.: B14867468
M. Wt: 223.27 g/mol
InChI Key: UXIUKLQUGWGOFV-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)-2-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a 3,4-dimethylphenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylphenyl)-2-methylpyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylbenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylphenyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

6-(3,4-Dimethylphenyl)-2-methylpyrimidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenyl)-2-methylpyrimidine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but differs in the substitution pattern.

    4,6-Dimethyl-2-phenylpyrimidine: Similar structure with different substituents on the pyrimidine ring.

    3,4-Dimethylphenylpyrimidine: Lacks the nitrile group but has a similar aromatic substitution.

Uniqueness

6-(3,4-Dimethylphenyl)-2-methylpyrimidine-4-carbonitrile is unique due to the presence of both the 3,4-dimethylphenyl group and the nitrile group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C14H13N3/c1-9-4-5-12(6-10(9)2)14-7-13(8-15)16-11(3)17-14/h4-7H,1-3H3

InChI Key

UXIUKLQUGWGOFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C#N)C)C

Origin of Product

United States

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